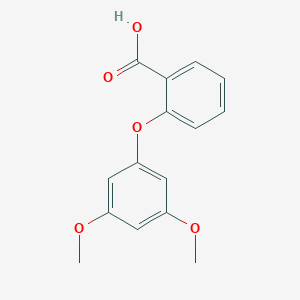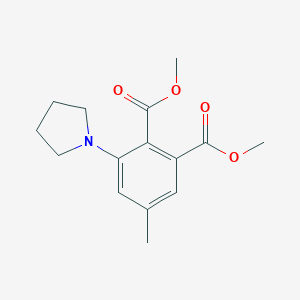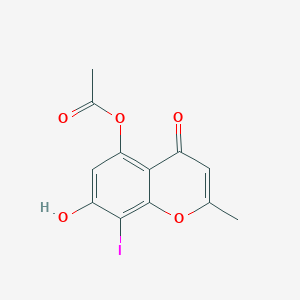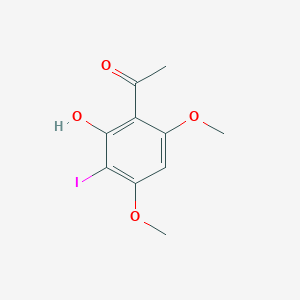![molecular formula C11H18N2O3 B303348 3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione](/img/structure/B303348.png)
3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione, also known as Dabcyl, is a chemical compound that has gained significant attention in scientific research. It is a fluorescent quencher that is commonly used in various biochemical and molecular biology applications. The compound has unique properties that make it suitable for use in a wide range of laboratory experiments.
Mecanismo De Acción
3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione functions as a fluorescence quencher by absorbing energy from the excited state of a fluorophore and dissipating it through non-radiative pathways. The mechanism of action of 3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione involves the transfer of energy from the excited state of the fluorophore to the ground state of 3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione, resulting in the quenching of fluorescence.
Biochemical and Physiological Effects
3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione has no known biochemical or physiological effects on living organisms. It is an inert compound that does not interact with biological systems. Therefore, it is considered safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione has several advantages for use in laboratory experiments. It is a highly efficient quencher that can be used in a wide range of applications. It is also readily available and has a long shelf life, making it cost-effective for research purposes. However, 3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione has some limitations, including its inability to quench all fluorophores and the need for optimization of experimental conditions to achieve optimal quenching efficiency.
Direcciones Futuras
The use of 3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione in scientific research is expected to increase in the future. There is ongoing research on the development of new fluorophores and biosensors that can be used in conjunction with 3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione. Additionally, there is a need for further optimization of experimental conditions to improve the efficiency of 3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione as a quencher. Further research is also needed to explore the potential applications of 3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione in other areas of scientific research.
Conclusion
In conclusion, 3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione is a highly efficient quencher that has gained significant attention in scientific research. It is widely used in fluorescence-based assays and the development of biosensors. The compound has unique properties that make it suitable for use in a wide range of laboratory experiments. Further research is needed to explore the full potential of 3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione in scientific research.
Métodos De Síntesis
The synthesis of 3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione involves several steps, including the reaction of 2,3-dibromo-1,4-butanediol with dimethylamine, followed by the reaction with isopropyl alcohol and cyclobutanedione. The final product is obtained through purification and isolation processes. The synthesis of 3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione has been optimized to increase yields and purity, making it readily available for scientific research.
Aplicaciones Científicas De Investigación
3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione has been widely used in scientific research for its ability to quench fluorescence. It is used as a reference standard in fluorescence-based assays, including DNA sequencing, genotyping, and protein-protein interaction studies. The compound is also used in the development of biosensors and in the detection of various biomolecules, including nucleic acids, proteins, and enzymes.
Propiedades
Nombre del producto |
3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione |
|---|---|
Fórmula molecular |
C11H18N2O3 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
3-[2-(dimethylamino)ethylamino]-4-propan-2-yloxycyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C11H18N2O3/c1-7(2)16-11-8(9(14)10(11)15)12-5-6-13(3)4/h7,12H,5-6H2,1-4H3 |
Clave InChI |
QDYVZHMQBUYELL-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C(=O)C1=O)NCCN(C)C |
SMILES canónico |
CC(C)OC1=C(C(=O)C1=O)NCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-({[2-(3,4-Dimethoxyphenyl)ethyl]imino}methyl)phenol](/img/structure/B303265.png)




![4-[(2,6-Dimethylphenyl)acetyl]morpholine](/img/structure/B303275.png)

![spiro(4H-[1,3]benzodioxine-2,4'-[2,5]cyclohexadiene)-1',4-dione](/img/structure/B303280.png)
![[(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetic acid](/img/structure/B303281.png)


![Ethyl 2-amino-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetate](/img/structure/B303285.png)

![5-[({5-Nitro-6-methoxy-8-quinolinyl}amino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B303288.png)